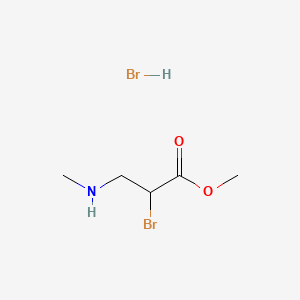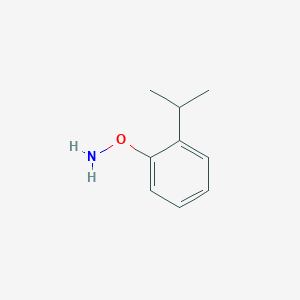
2-Amino-2-(4-bromo-2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(4-bromo-2-fluorophenyl)acetamide is an organic compound with the molecular formula C8H8BrFN2O It is a derivative of acetamide, where the acetamide group is substituted with a 4-bromo-2-fluorophenyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-bromo-2-fluorophenyl)acetamide typically involves the reaction of 4-bromo-2-fluoroaniline with chloroacetyl chloride, followed by the addition of ammonia. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Step 1: 4-bromo-2-fluoroaniline reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane) to form an intermediate.
Step 2: The intermediate is then treated with ammonia to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-bromo-2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Major Products Formed
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
2-Amino-2-(4-bromo-2-fluorophenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-bromo-2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-chloro-2-fluorophenyl)acetamide
- 2-Amino-2-(4-bromo-2-chlorophenyl)acetamide
- 2-Amino-2-(4-bromo-2-methylphenyl)acetamide
Uniqueness
2-Amino-2-(4-bromo-2-fluorophenyl)acetamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. The combination of these substituents can enhance the compound’s stability and specificity in various applications.
Properties
Molecular Formula |
C8H8BrFN2O |
|---|---|
Molecular Weight |
247.06 g/mol |
IUPAC Name |
2-amino-2-(4-bromo-2-fluorophenyl)acetamide |
InChI |
InChI=1S/C8H8BrFN2O/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H2,12,13) |
InChI Key |
MONVQNPPZOFBKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl-5-fluoro-6-(hydroxymethyl)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13694316.png)
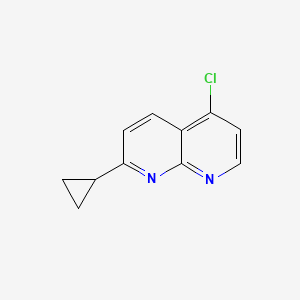
![Sodium 2-[[4-[(4-Chlorophenyl)(cyano)methyl]phenyl]carbamoyl]-4,6-diiodophenolate](/img/structure/B13694322.png)
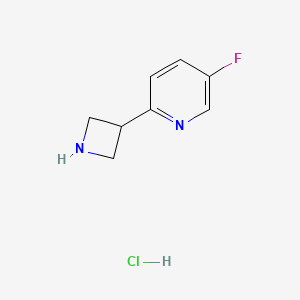

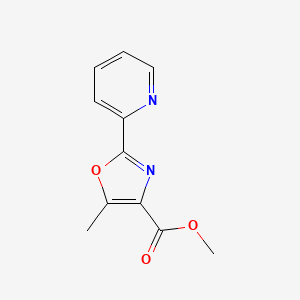

![N-[1-[(3aR,4R,6R,6aR)-6-(Hydroxymethyl)-2-methoxytetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13694358.png)


